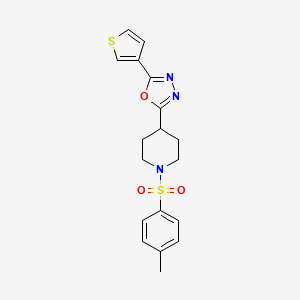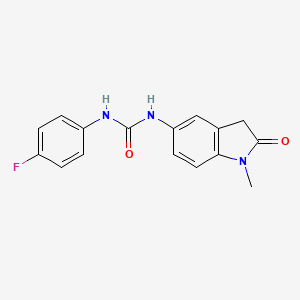
1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea, also known as FIIN-1, is a small molecule inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family. It has shown great potential as a therapeutic agent for the treatment of various types of cancers, including breast cancer, lung cancer, and glioblastoma.
Wirkmechanismus
1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea binds to the ATP-binding pocket of RTKs, preventing their activation and downstream signaling. This ultimately leads to cell cycle arrest and apoptosis in cancer cells. This compound has been shown to be highly selective for RTKs, and does not affect other kinases or non-cancerous cells.
Biochemical and Physiological Effects:
This compound has been found to inhibit the growth and survival of various cancer cell lines, including those resistant to conventional chemotherapy. It has also been shown to reduce tumor size and metastasis in mouse models of breast cancer and lung cancer. Additionally, this compound has been found to sensitize cancer cells to radiation therapy, increasing its effectiveness.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea in lab experiments is its high specificity for RTKs, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is that this compound has a relatively short half-life, which may require frequent dosing in animal models.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea. One area of focus is the development of more potent and selective analogs of this compound, which may have improved efficacy and safety profiles. Additionally, the combination of this compound with other targeted therapies or immunotherapies may enhance its anti-tumor effects. Finally, the use of this compound in patient-derived xenograft models may provide valuable insights into its clinical potential for cancer treatment.
Synthesemethoden
The synthesis of 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea involves the reaction of 4-fluoroaniline with 2-oxoindoline-1-acetic acid to form an intermediate product, which is then treated with phosgene and methylamine to yield the final product. This synthesis method has been optimized and improved over the years, resulting in a high yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea has been extensively studied in various preclinical models of cancer, and has shown promising results in inhibiting tumor growth and metastasis. It has been found to selectively target RTKs, which are often overexpressed or mutated in cancer cells, leading to uncontrolled cell proliferation and survival.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-20-14-7-6-13(8-10(14)9-15(20)21)19-16(22)18-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLBTYMTLXFEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

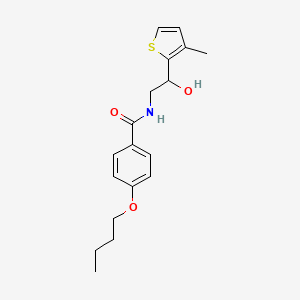
![N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2784773.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2784774.png)
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2784775.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2784777.png)
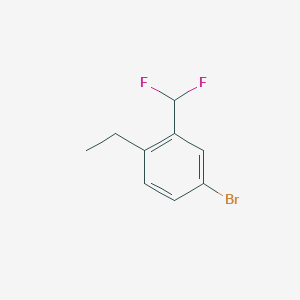
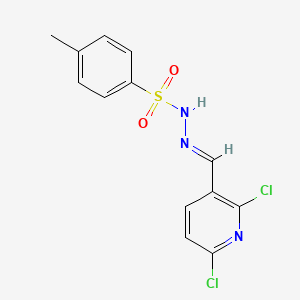

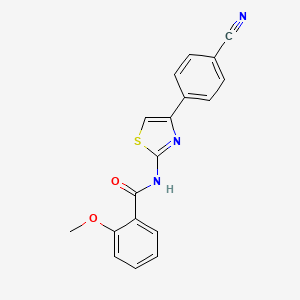
![methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2784789.png)

![2-[(1S,2S)-2-Benzylcyclopropyl]ethanol](/img/structure/B2784791.png)
![(1R,5S)-N-cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2784793.png)
